molecular formula C10H11NO2 B1590724 5-Methoxy-3,4-dihydroquinolin-2(1H)-one CAS No. 30557-06-3

5-Methoxy-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B1590724
CAS No.: 30557-06-3
M. Wt: 177.2 g/mol
InChI Key: IAAVILGMVWQJDL-UHFFFAOYSA-N
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Description

5-Methoxy-3,4-dihydroquinolin-2(1H)-one is a chemical compound belonging to the class of organic compounds known as quinolines. Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 5-position and a hydroxyl group (-OH) at the 2-position of the quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

  • Starting Materials: The synthesis often begins with 3,4-dihydroquinolin-2(1H)-one as the starting material.

  • Methylation: The introduction of the methoxy group at the 5-position is achieved through methylation reactions. This can be done using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).

  • Hydroxylation: The hydroxylation at the 2-position can be performed using oxidizing agents like hydrogen peroxide (H₂O₂) or other suitable oxidants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding quinone derivatives.

  • Reduction: Reduction reactions can reduce the compound to its dihydroquinoline form.

  • Substitution: Substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Quinone derivatives.

  • Reduction Products: Dihydroquinoline derivatives.

  • Substitution Products: Derivatives with different functional groups at the methoxy position.

Scientific Research Applications

5-Methoxy-3,4-dihydroquinolin-2(1H)-one has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-Methoxy-3,4-dihydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

5-Methoxy-3,4-dihydroquinolin-2(1H)-one is similar to other quinoline derivatives, but it has unique properties due to the presence of the methoxy group. Some similar compounds include:

  • Quinoline: The parent compound without any substituents.

  • 6-Hydroxyquinoline: Similar structure but with a hydroxyl group at the 6-position.

  • 3,4-Dihydroquinolin-2(1H)-one: The core structure without the methoxy group.

These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.

Properties

IUPAC Name

5-methoxy-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-4H,5-6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAVILGMVWQJDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513614
Record name 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30557-06-3
Record name 5-Methoxy-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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